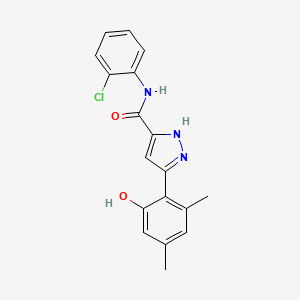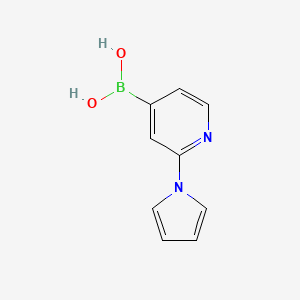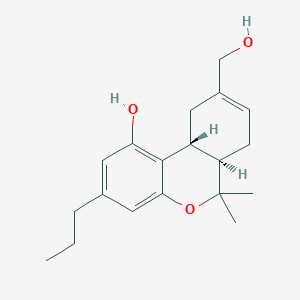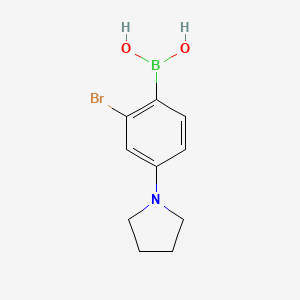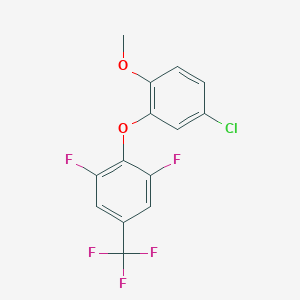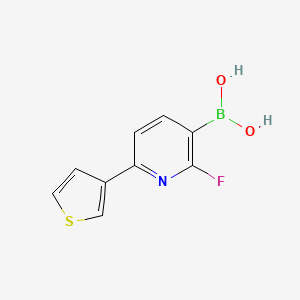
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the lithiation of 2-fluoro-6-(thiophen-3-yl)pyridine followed by reaction with a boron source. One common method includes:
Lithiation: The starting material, 2-fluoro-6-(thiophen-3-yl)pyridine, is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated systems to handle the low-temperature reactions and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like water or methanol, and acids such as hydrochloric acid.
Major Products:
Applications De Recherche Scientifique
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Lacks the fluorine and thiophene substituents, making it less sterically hindered and electronically different.
2,6-Difluoropyridin-3-ylboronic acid: Contains two fluorine atoms, which can significantly alter its reactivity and stability.
Thiophene-2-boronic acid: Contains a thiophene ring but lacks the pyridine and fluorine components, affecting its electronic properties.
Uniqueness: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorine atom, a thiophene ring, and a pyridine ring, which together influence its reactivity and make it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H7BFNO2S |
|---|---|
Poids moléculaire |
223.04 g/mol |
Nom IUPAC |
(2-fluoro-6-thiophen-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H |
Clé InChI |
AZFOKHMSTHLFJJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(C=C1)C2=CSC=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
